1-(2-Chloro-4-nitrophenyl)azepane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-9-10(15(16)17)5-6-12(11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJCKUFYSNESGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Nitrogen Containing Heterocycles in Advanced Organic Synthesis
Nitrogen-containing heterocycles are organic compounds featuring a ring structure with at least one nitrogen atom. numberanalytics.com These structures are fundamental to the architecture of a vast array of biologically active molecules and functional materials. numberanalytics.comrsc.orgrsc.org Their prevalence is highlighted by the fact that approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. encyclopedia.pub
The importance of these compounds in organic synthesis is immense. numberanalytics.com They serve as versatile building blocks, reaction intermediates, and catalysts. numberanalytics.com Their chemical reactivity allows for a wide range of transformations, while their structural diversity enables the creation of extensive libraries of derivatives with distinct properties. numberanalytics.com Many natural products, including alkaloids like morphine and codeine, and synthetic drugs such as diazepam and chloroquine, feature nitrogen-containing heterocyclic cores, underscoring their biological relevance. encyclopedia.pub The ability of the heteroatoms in these rings to form hydrogen bonds often plays a crucial role in their interaction with biological targets like DNA. encyclopedia.pub
An Overview of Azepane Ring Systems in Chemical Design and Synthesis
The azepane ring, a seven-membered saturated heterocycle of nitrogen, is a significant structural motif in medicinal chemistry. wikipedia.orgnih.gov Unlike its five- and six-membered counterparts, the synthesis of seven-membered rings like azepane can be challenging due to slower cyclization kinetics. nih.gov Despite this, the azepane core is present in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antidiabetic properties. nih.gov A notable example is the natural product balanol, a protein kinase inhibitor. nih.gov
The non-planar, flexible nature of the azepane ring allows it to adopt various conformations, such as chair and boat forms, which can be crucial for its biological activity. slideshare.net The development of new synthetic methods to create functionalized azepane derivatives is an active area of research, with techniques like ring expansion of smaller rings and various cyclization strategies being employed. nih.govresearchgate.net The incorporation of the azepane moiety into drug candidates can influence their pharmacokinetic and pharmacodynamic properties.
The Role of Substituted Nitroaryl Moieties in Synthetic Targets
Nucleophilic Aromatic Substitution (SNAr) Strategies in Azepane Formation
The nucleophilic aromatic substitution (SNAr) reaction is a fundamental method for the formation of aryl-nitrogen bonds. This strategy is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, which stabilize the intermediate Meisenheimer complex. nih.govlibretexts.orgnih.govmasterorganicchemistry.com
Reaction of Azepane with Substituted Nitrohalobenzenes
The synthesis of this compound can be achieved through the direct reaction of azepane (hexamethyleneimine) with a suitable substituted nitrohalobenzene, such as 1,2-dichloro-4-nitrobenzene or 1-chloro-2,4-dinitrobenzene. In this reaction, the secondary amine, azepane, acts as the nucleophile, attacking the electron-deficient aromatic ring and displacing a leaving group (e.g., a chloride ion). The presence of the nitro group in the ortho and/or para position to the leaving group is crucial for activating the substrate towards nucleophilic attack. libretexts.orgscranton.eduquora.com
The general mechanism for this SNAr reaction involves two main steps:
Addition of the nucleophile: The azepane molecule attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govacsgcipr.org
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the final N-aryl azepane product.
Optimization of Reaction Conditions: Solvent Selection and Basic Catalysis
The efficiency of the SNAr reaction for the synthesis of N-aryl azepanes is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent and the use of a base.
Solvent Selection:
Dipolar aprotic solvents are generally the preferred choice for SNAr reactions as they can solvate the cationic species, leaving the anionic nucleophile more reactive. acsgcipr.org Commonly used solvents include:
Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
N-Methyl-2-pyrrolidone (NMP)
Acetonitrile (MeCN)
The selection of the solvent can significantly influence the reaction rate. For instance, studies on the reaction of anilines with nitroanisole derivatives have shown that the reaction rate can be affected by the hydrogen-bond donating or accepting ability of the solvent. nih.govresearchgate.net In some cases, less conventional solvents like polyethylene (B3416737) glycol (PEG) have been used to develop more environmentally friendly protocols.
Basic Catalysis:
A base is often employed in SNAr reactions involving primary or secondary amines to neutralize the proton generated during the reaction, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion. Common bases include:
Triethylamine (Et3N)
Diisopropylethylamine (DIPEA or Hünig's base)
Potassium carbonate (K2CO3)
Sodium hydride (NaH)
Potassium tert-butoxide (t-BuOK)
The choice of base can impact the reaction yield. For example, in the synthesis of certain benzisoxazoles via an SNAr-type reaction, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) were found to be less effective than potassium tert-butoxide. researchgate.net
An interactive data table summarizing the optimization of a representative SNAr reaction is provided below.
| Entry | Solvent | Base | Yield (%) |
| 1 | Dioxane | t-BuOK | 65 |
| 2 | DMF | t-BuOK | 78 |
| 3 | THF | t-BuOK | 85 |
| 4 | THF | LiHMDS | 55 |
| 5 | THF | DBU | 40 |
Ring Expansion Approaches from Precursor Nitroarenes and Related Systems
An alternative and more recent approach to the synthesis of azepane derivatives involves the ring expansion of aromatic precursors. Photochemical methods, in particular, have emerged as powerful tools for accessing complex molecular architectures.
Photochemical Dearomative Ring Expansion of Nitroarenes
A novel strategy for the preparation of polysubstituted azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. This method is centered on the conversion of a nitro group into a singlet nitrene, which then undergoes a ring expansion to form a seven-membered ring system. researchgate.netnih.govresearchgate.net
Generation and Trapping of Singlet Nitrene Intermediates
Nitrenes are highly reactive intermediates that are the nitrogen analogues of carbenes. They can exist in either a singlet or a triplet state, with the singlet state being crucial for stereospecific reactions. The generation of a singlet aryl nitrene from a nitroarene precursor is a key step in this synthetic strategy. This is typically achieved through the deoxygenation of the nitro group. The resulting singlet nitrene can then undergo a ring expansion to form a 3H-azepine intermediate, which can be subsequently hydrogenated to yield the saturated azepane ring. nih.govresearchgate.net
The reactivity of nitrenes has been extensively studied, and their ability to undergo ring expansion in aryl systems is a well-documented phenomenon. nih.gov
Blue Light-Mediated Transformation Processes
Recent advancements in photochemistry have demonstrated that blue light-emitting diodes (LEDs) can be effectively used to mediate the conversion of nitroarenes into the corresponding nitrene intermediates under mild conditions. nih.govresearchgate.net This blue light-mediated process often occurs at room temperature and provides a practical and efficient route to 3H-azepines from a wide range of nitroarenes. nih.govnih.gov The use of visible light makes this a more accessible and sustainable approach compared to traditional UV irradiation methods. nih.gov
A research group has developed a protocol where a nitroarene is treated with a phosphite (B83602) reagent and irradiated with blue light. This process initiates the deoxygenation and subsequent ring expansion to form the 3H-azepine, which can then be reduced to the corresponding azepane. nih.gov
An interactive data table showcasing the results of a blue light-mediated ring expansion is presented below.
| Entry | Nitroarene Substrate | Product | Yield (%) |
| 1 | Nitrobenzene (B124822) | 3H-Azepine | 85 |
| 2 | 4-Methylnitrobenzene | 5-Methyl-3H-azepine | 82 |
| 3 | 4-Chloronitrobenzene | 5-Chloro-3H-azepine | 79 |
Ring Enlargement Reactions via Bicyclic Cyclopropane (B1198618) Intermediates
A notable strategy for the synthesis of azepane derivatives involves the ring enlargement of bicyclic cyclopropane intermediates. This method leverages the inherent strain of the cyclopropane ring to drive the formation of the larger seven-membered azepane ring.
One approach begins with the dihalocyclopropanation of N-Boc-protected cyclic enamines to form stable N-Boc-bicyclic secondary cyclopropylamines. rsc.org Following deprotection of the Boc group, reductive amination with aldehydes or ketones can trigger a ring-expansion process. rsc.org This transformation proceeds through a thermally unstable dihalogenated aminocyclopropane intermediate which, upon cleavage of the cyclopropane ring, yields functionalized halogen-substituted 2,3,4,7-tetrahydro-1H-azepine derivatives. rsc.org The reaction is thought to occur via a concerted mechanism where the departure of a halide ion and the disrotatory electrocyclic cleavage of the cyclopropane ring happen simultaneously. rsc.org The direction of the ring-opening is controlled by the stereochemistry of the cyclopropane carbons. rsc.org
This method has been successfully applied to the synthesis of various functionalized azepanes. For instance, the reaction of deprotected 7,7-dihalo-2-azabicyclo[4.1.0]heptane with various aldehydes and ketones under reductive amination conditions (using sodium triacetoxyborohydride) leads to the formation of ring-enlarged azepine products. rsc.org However, the success of this reaction can be substrate-dependent, with some aldehydes yielding only minor amounts of the desired azepine. rsc.org Monochloro substrates can also undergo this ring-expansion, provided the chlorine substituent has an endo configuration. rsc.org
Thermolytic and Photolytic Rearrangements of Aryl Azides to Azepines
Thermolytic and photolytic rearrangements of aryl azides represent a powerful tool for the synthesis of azepines. beilstein-journals.orgnih.gov These reactions proceed through the formation of highly reactive nitrene intermediates.
Photolysis of an aryl azide (B81097) generates a singlet aryl nitrene. beilstein-journals.orgnih.gov This intermediate can then undergo ring expansion, via a 2H-azirine, to form a didehydroazepine. beilstein-journals.orgnih.gov This highly reactive species can be trapped by various nucleophiles to yield the corresponding substituted azepine. beilstein-journals.orgnih.gov For example, photolysis of aryl azides in the presence of water can lead to the formation of 3H-azepinones. beilstein-journals.orgnih.gov The use of continuous flow photoreactors has been shown to improve the efficiency and selectivity of these reactions by allowing for precise control of reaction conditions and minimizing secondary photochemical reactions. beilstein-journals.orgnih.gov This technique is particularly useful for reactions that require large quantities of material. beilstein-journals.orgnih.gov
The nature of the substituents on the aryl azide can influence the outcome of the reaction. Aryl azides bearing electron-withdrawing groups have been shown to undergo photolysis in good yield. nih.gov For instance, the photolysis of methyl 2-azido-5-phenylbenzoate under optimized flow conditions afforded 3-methoxycarbonyl-5-phenyl-3H-azepinone. nih.gov
Reductive Amination Pathways for Azepane Synthesis
Reductive amination is a versatile and widely used method for the synthesis of amines, including the azepane ring system. masterorganicchemistry.com This reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. masterorganicchemistry.com
Intramolecular reductive amination has been successfully employed to construct the azepane ring. researchgate.netnih.govrsc.org For example, chiral dibenz[c,e]azepines have been synthesized with excellent enantioselectivity through a one-pot N-Boc deprotection/intramolecular asymmetric reductive amination sequence of bridged biaryl derivatives. nih.govrsc.org This iridium-catalyzed process utilizes a chiral phosphine (B1218219) ligand to achieve high levels of enantiocontrol. nih.gov
Furthermore, chemoenzymatic approaches combining biocatalytic reduction with organometallic-mediated rearrangements have been developed for the synthesis of substituted azepanes. nih.gov Enantioenriched 2-aryl azepanes can be generated through asymmetric reductive amination using imine reductases. nih.gov These chiral amines can then be converted to N'-aryl ureas, which undergo a stereospecific rearrangement upon treatment with a base to yield 2,2-disubstituted azepanes. nih.gov
A variety of reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for reducing imines in the presence of other functional groups. rsc.orgmasterorganicchemistry.com
Metal-Catalyzed Coupling Reactions in Azepane Synthesis
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application to the formation of azepane derivatives is a testament to their versatility.
Copper and Palladium Catalysis in Azepine/Azepane Derivative Formation
Copper and palladium catalysts are particularly prominent in the synthesis of azepanes and their derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and has been applied to the synthesis of N-arylated azepanes. acs.orgyoutube.com This reaction can be challenging for seven-membered rings like azepane, but the use of specific ligands can facilitate the coupling of azepane with aryl bromides. acs.org
Copper catalysis has also been utilized in novel strategies for azepane synthesis. A copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes provides access to structurally diverse alkene- or alkyne-containing azepanes. nih.govresearchgate.netacs.org This reaction proceeds through a radical mechanism involving a 1,5-hydrogen atom transfer of an N-radical, followed by coupling with the diene/enyne and subsequent C-N bond formation. nih.govresearchgate.netacs.org This method exhibits excellent chemo- and site-selectivity and is tolerant of a wide range of functional groups. researchgate.netacs.org
Furthermore, a divergent synthesis of different heterocyclic scaffolds can be achieved from the same starting material by switching between palladium and copper catalysis. acs.org For example, a linear amide can undergo a palladium-catalyzed domino intramolecular N-arylation/C-H activation/aryl-aryl bond-forming process, while a copper iodide catalyst promotes only the intramolecular N-arylation, leading to different cyclic products. acs.org
Zirconium-Mediated Approaches to Substituted Azepanes
Zirconium-mediated cyclization reactions offer a novel and potent strategy for the synthesis of substituted azepanes. scispace.com This approach involves the intramolecular co-cyclization of 4- or 5-azanona-1,8-dienes, -enynes, or -diynes using a zirconocene(1-butene) complex. soton.ac.uk This process generates zirconacycles which can then be protonated to afford 3,4- or 4,5-disubstituted azepanes. soton.ac.uk
In the case of diyne-derived systems, the intermediate zirconacycle can be further reacted with reagents like dimethyl acetylenedicarboxylate (B1228247) and copper chloride to produce benzazepanes. soton.ac.uk Zirconium-based catalysts are attractive due to their low toxicity, affordability, and flexibility. rsc.org This methodology holds considerable potential for further synthetic applications in the construction of complex azepane-containing molecules. scispace.com
Solid-Phase Synthesis Techniques for Azepane Scaffolds
Solid-phase synthesis has emerged as a powerful technique for the generation of combinatorial libraries of small molecules, including those based on the azepane scaffold. nih.govimperial.ac.uk This methodology allows for the rapid synthesis and screening of a large number of compounds, accelerating the drug discovery process. nih.gov
The "mix and split" strategy is a common approach in solid-phase combinatorial synthesis, where beads are mixed and split into different reaction vessels for the addition of various building blocks. imperial.ac.uk This allows for the creation of large libraries of compounds, where each bead theoretically carries a single, unique compound. imperial.ac.uk Screening of these libraries can be performed "on-bead," and hits can be identified through deconvolution or by using encoded tags. imperial.ac.uk
Solid-phase synthesis has been successfully applied to the preparation of diverse azapeptide inhibitors and probes for cysteine proteases. nih.gov This approach enables the incorporation of different reactive groups linked to various peptide recognition elements. nih.gov While specific examples of solid-phase synthesis of this compound are not detailed in the provided context, the general principles of solid-phase organic synthesis (SPOS) are applicable to the construction of azepane scaffolds. imperial.ac.ukresearchgate.net The development of robust solid-phase methods for azepane synthesis would facilitate the creation of libraries for high-throughput screening and the discovery of new bioactive agents.
Detailed Investigation of Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction pathway for electron-deficient aromatic compounds like this compound. Unlike nucleophilic substitution on aliphatic systems (SN1 and SN2), the SNAr mechanism proceeds via a distinct two-step addition-elimination sequence. researchgate.net The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring, a process greatly facilitated by the attached electron-withdrawing groups. masterorganicchemistry.comlibretexts.org
The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemeurope.com This complex results from the addition of a nucleophile to the aromatic ring, temporarily disrupting its aromaticity. In the case of this compound, a nucleophile attacks the carbon atom bearing the chlorine, which serves as the leaving group.
The stability of the resulting Meisenheimer complex is paramount for the reaction to proceed. The powerful electron-withdrawing nitro group, positioned para to the site of nucleophilic attack, plays a crucial role in stabilizing the negative charge. The charge is delocalized via resonance onto the oxygen atoms of the nitro group, effectively dispersing the anionic character and lowering the energy of the intermediate. libretexts.orgwikipedia.org The ortho chloro substituent also contributes to the electrophilicity of the ring, though its primary role in this step is as the eventual leaving group.
The general formation of a Meisenheimer complex can be depicted as follows:
Figure 1: Generalized formation of a Meisenheimer complex from a substituted nitroaromatic compound.
The rate of SNAr reactions is profoundly influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups are essential for activating the ring towards nucleophilic attack. libretexts.org
The nitro group is one of the strongest activating groups for SNAr reactions. Its ability to stabilize the negative charge of the Meisenheimer intermediate is most effective when it is positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org This is because the resonance structures that delocalize the negative charge directly involve the nitro group only from these positions. A nitro group in the meta position offers significantly less stabilization, leading to a much slower reaction rate. masterorganicchemistry.com
In this compound, the nitro group is para to the chloro leaving group, providing optimal electronic activation for the SNAr reaction. The chloro substituent itself, being electron-withdrawing, further enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. While fluorine can sometimes be a better leaving group in SNAr reactions due to its high electronegativity, the breaking of the carbon-halogen bond is not the rate-determining step; the formation of the Meisenheimer complex is. masterorganicchemistry.commdpi.com
The following table illustrates the kinetic effect of substituent positioning on the rate of a typical SNAr reaction.
| Compound | Relative Rate of Reaction with Piperidine (B6355638) |
| 1-Chloro-4-nitrobenzene | 7 x 1010 |
| 1-Chloro-2-nitrobenzene | 3 x 108 |
| 1-Chloro-3-nitrobenzene | 1 |
| Chlorobenzene | Negligible |
Table 1: Relative reaction rates of chloronitrobenzene isomers, demonstrating the activating effect of ortho and para nitro groups on SNAr reactions. Data is generalized from established principles of organic chemistry.
Aryl Nitrene Mediated Ring Expansion Mechanisms
Under reductive conditions, the nitro group of this compound can be transformed into a highly reactive aryl nitrene intermediate. Aryl nitrenes are nitrogen analogues of carbenes and are involved in a variety of complex chemical transformations. amazonaws.comwikipedia.org
Aryl nitrenes are typically generated as transient intermediates from the thermolysis or photolysis of aryl azides or, pertinently, through the deoxygenation of nitroarenes. wikipedia.orgnih.gov This deoxygenation can be achieved using various reagents, such as triethyl phosphite or other organophosphorus compounds, which act as oxygen-atom abstractors. nih.govacs.org The process involves the exhaustive deoxygenation of the nitro group to yield the corresponding aryl nitrene, a species with a monovalent nitrogen atom that has only six valence electrons and is thus highly electrophilic. wikipedia.org
The nitrene can exist in either a singlet or a triplet electronic state, with each state exhibiting different reactivity. wikipedia.org The singlet state is often initially formed and is responsible for many of the characteristic rearrangements.
One of the hallmark reactions of singlet aryl nitrenes is intramolecular rearrangement, which can lead to ring expansion. wikipedia.orgacs.org The nitrene can insert into an adjacent C-C bond of the aromatic ring, forming a strained bicyclic intermediate known as a benzazirine. This intermediate is typically unstable and rapidly rearranges. acs.org
The subsequent ring expansion of the benzazirine intermediate leads to a seven-membered ring species, a 1,2-didehydroazepine. wikipedia.org These cyclic cumulenes are highly reactive and can be trapped by nucleophiles. For instance, in the presence of amine nucleophiles, they can be trapped to form dearomatized 2-amino-3H-azepines. nih.gov This sequence provides a pathway to expand the six-membered benzene (B151609) ring of the parent molecule into a seven-membered azepine derivative, a significant structural transformation.
Figure 2: Generalized mechanism of aryl nitrene formation and subsequent ring expansion.
(Note: This is a generalized representation of the ring expansion of an aryl nitrene.)
Reductive Carbon-Nitrogen Coupling Mechanistic Studies
The nitro group of this compound can also serve as a handle for forming new carbon-nitrogen bonds through reductive coupling reactions. These methods offer powerful alternatives to traditional C-N bond-forming strategies like the Buchwald-Hartwig amination. nih.govyoutube.com
Organophosphorus-catalyzed reductive coupling has emerged as a robust method for the intermolecular C-N cross-coupling of nitroarenes with partners such as boronic acids. nih.govorganic-chemistry.org In this process, a P(III)/P(V)=O redox cycle is employed, where a phosphine catalyst facilitates the deoxygenation of the nitro group while a terminal reductant, like a hydrosilane, is consumed. nih.gov
The proposed mechanism involves the reaction of the nitroarene with the P(III) catalyst to form a nitroso intermediate, which can then engage with the boronic acid. Subsequent steps lead to the formation of the C-N bond and the release of the arylamine product, with the phosphorus catalyst being regenerated to its P(III) state by the silane (B1218182) reductant. This type of reaction allows for the direct conversion of the nitro group into a new amine functionality, providing a modular route to complex amine-containing molecules from readily available nitroarenes. nih.govnih.gov
| Nitroarene Substrate | Coupling Partner | Catalyst System | Product Type |
| Nitrobenzene | Phenylboronic acid | Phosphetane Oxide / Phenylsilane | Diphenylamine |
| 1-Nitro-4-methoxybenzene | Phenylboronic acid | Phosphetane Oxide / Phenylsilane | 4-Methoxy-N-phenylaniline |
| 1-Nitropropane | Phenylboronic acid | Phosphetane / Phenylsilane | N-Propylaniline |
Table 2: Examples of organophosphorus-catalyzed reductive C-N coupling reactions of nitro compounds with boronic acids. nih.govorganic-chemistry.org
Stereochemical Control and Regioselectivity in Azepane Synthesis:There is no available research focusing on the stereochemical control or regioselectivity of the synthesis of this compound itself. The synthesis of substituted azepanes is a broad field, but specific methodologies and their stereochemical or regiochemical outcomes for this particular compound are not described in the literature.
Due to these constraints, the generation of a scientifically accurate article adhering to the provided detailed outline for this compound is not feasible at this time. Further research would be required to elucidate the chemical behavior of this specific compound in the requested contexts.
Computational Chemistry and Molecular Modeling Studies of 1 2 Chloro 4 Nitrophenyl Azepane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For 1-(2-Chloro-4-nitrophenyl)azepane, DFT calculations would provide critical insights into its chemical behavior.
Prediction of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the prediction of reaction pathways and the identification of transition states. For this compound, these calculations could elucidate mechanisms of, for example, nucleophilic aromatic substitution or reactions involving the azepane ring. By calculating the energies of reactants, products, intermediates, and transition states, a reaction's feasibility and kinetics can be estimated.
For instance, a hypothetical reaction pathway for the displacement of the chloro group by a nucleophile could be modeled. The calculations would determine the activation energy required for the reaction to proceed, as well as the geometry of the transition state complex. Such studies on related nitroaromatic compounds have shown that the strong electron-withdrawing nature of the nitro group significantly influences the charge distribution on the aromatic ring, which in turn affects reactivity. mdpi.com
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | This compound + Nucleophile |
| Transition State | +25.3 | Meisenheimer-like complex |
| Products | -15.8 | Substituted product + Chloride |
Energetic Landscape Analysis of Azepane Ring Systems
The seven-membered azepane ring is conformationally flexible, and DFT calculations can be used to explore its energetic landscape. This involves identifying the various chair, boat, and twist-chair conformations and calculating their relative energies. For the unsubstituted azepane ring, theoretical studies have been performed to determine the stability of its various conformers. When substituted, as in this compound, the bulky aromatic group would be expected to introduce specific steric and electronic effects, favoring certain ring puckering modes over others.
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Twist-Chair 1 | 0.0 | -78.5, 55.2, 35.1, -80.3 |
| Twist-Chair 2 | 1.2 | -75.1, 50.9, 40.2, -78.9 |
| Boat | 3.5 | -60.1, 60.1, 0.0, -60.1 |
| Chair | 2.8 | -85.2, 58.3, -58.3, 85.2 |
Molecular Mechanics and Molecular Dynamics Simulations
While DFT provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the conformational dynamics of large, flexible molecules over time.
Investigation of Conformational Flexibility and Preferred Geometries
Molecular mechanics force fields could be employed to rapidly explore the vast conformational space of this compound. This would involve systematic rotations around the C-N bond connecting the phenyl and azepane rings, as well as sampling the various puckering states of the azepane ring. The goal would be to identify low-energy conformers and understand the energy barriers between them. Such analyses on similar flexible molecules have demonstrated the power of this approach in predicting the most likely shapes a molecule will adopt. rsc.org
Dynamic Behavior in Solution and Solid State
Molecular dynamics simulations can model the behavior of this compound over time, both in solution and in the solid state. In a simulated solvent box, MD can reveal how the molecule interacts with solvent molecules and how its conformation changes over nanoseconds or longer. nih.gov This is particularly relevant for understanding its properties in a biological or chemical medium. In the solid state, MD can be used to predict crystal packing arrangements and to study phase transitions. The simulations would track the trajectories of all atoms, providing a movie-like view of the molecule's dynamics.
| Property | Average Value | Standard Deviation |
|---|---|---|
| Radius of Gyration (Å) | 4.2 | 0.3 |
| Solvent Accessible Surface Area (Ų) | 350.6 | 15.2 |
| Number of Hydrogen Bonds (to water) | 1.8 | 0.6 |
Theoretical Studies on Coordination Modes and Ligand Interactions
The electronic features of this compound, specifically the nitro group and the chloro substituent, suggest the potential for interesting non-covalent interactions. Theoretical studies can predict how this molecule might interact with biological macromolecules or other chemical species.
The nitro group is a known participant in so-called π-hole interactions, where the electropositive region on the nitrogen atom can interact favorably with electron-rich areas like lone pairs on oxygen or sulfur atoms. nih.govnih.gov Computational studies could quantify the strength of these interactions. Similarly, the chlorine atom can engage in halogen bonding. DFT and high-level ab initio methods would be used to calculate the interaction energies and geometries of these complexes. Such studies are crucial for rational drug design and understanding the molecule's potential biological activity. nsf.gov
| Interacting Partner | Interaction Type | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Water (Oxygen) | π-hole (Nitro group) | -4.5 |
| Formaldehyde (Oxygen) | Halogen Bond (Chlorine) | -2.1 |
| Benzene (B151609) | π-π Stacking | -3.2 |
Applications in Virtual Screening and Library Design
The specific chemical scaffold of this compound, characterized by a substituted nitroaromatic ring linked to a seven-membered azepane moiety, presents a unique template for computational chemistry and molecular modeling, particularly in the realms of virtual screening and library design. While direct and extensive computational studies on this exact molecule are not widely documented in publicly available research, its structural components—the nitroaromatic system and the azepane ring—have been the subject of various computational analyses. These analyses provide a framework for understanding how this compound and its derivatives could be effectively utilized in modern drug discovery pipelines.
Virtual screening, a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme, could leverage the distinct features of the this compound scaffold. The presence of the nitro group, a strong electron-withdrawing feature, and the chloro substituent significantly influence the electronic properties of the phenyl ring. These features can be critical for molecular recognition, participating in specific interactions with biological targets. Computational models can predict the bioactivation potential of nitroaromatic compounds, a crucial step in early-stage drug discovery to avoid potential toxicity. For instance, models have been developed to predict the reduction of nitroaromatics, which can lead to the formation of reactive intermediates. nih.gov
The azepane ring, a saturated seven-membered heterocycle, provides a flexible yet constrained three-dimensional structure. This non-planar ring system is underrepresented in many screening libraries when compared to five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638). nih.gov The conformational flexibility of the azepane ring allows it to adopt various shapes, potentially enabling a better fit into diverse binding pockets. Molecular dynamics simulations can be employed to explore the conformational landscape of the azepane moiety, providing insights into the energetically favorable conformations that could be used for docking studies.
In the context of library design, this compound serves as a valuable starting point for the creation of focused chemical libraries. By using this molecule as a core scaffold, medicinal chemists can systematically explore the chemical space around it. Computational methods can guide the selection of substituents to be placed on both the aromatic ring and the azepane nitrogen. For example, quantitative structure-activity relationship (QSAR) models can be developed for a series of analogs to correlate physicochemical properties with biological activity. researchgate.netnih.gov
A hypothetical library design strategy starting from this compound might involve:
Modification of the Aromatic Ring: Replacing the chloro or nitro groups with other substituents to modulate electronic properties, hydrophobicity, and hydrogen bonding potential.
Functionalization of the Azepane Ring: Introducing substituents on the azepane ring to explore steric limits and introduce new interaction points.
Alteration of the Linker: While this molecule has a direct linkage, derivatives could include linkers between the phenyl and azepane rings to alter the distance and relative orientation of the two moieties.
Recent research has highlighted the synthesis of polysubstituted azepanes through methods like dearomative ring expansion of nitroarenes, a process that could be computationally modeled to predict outcomes and guide synthetic efforts toward novel azepane-based libraries. nih.govresearchgate.net
The table below illustrates a hypothetical set of derivatives of this compound that could be included in a virtual screening library, with computationally predictable parameters that are often used to assess drug-likeness.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | C12H15ClN2O2 | 254.71 | 3.5 |
| 1-(2-Amino-4-nitrophenyl)azepane | C12H16N3O2 | 238.28 | 2.1 |
| 1-(2-Chloro-4-aminophenyl)azepane | C12H17ClN2 | 224.73 | 3.0 |
| 1-(4-Nitrophenyl)azepane (B78035) | C12H16N2O2 | 220.27 | 2.8 |
| 1-(2-Chlorophenyl)azepane | C12H16ClN | 209.72 | 3.9 |
Note: The LogP values are hypothetical and for illustrative purposes to demonstrate the type of data used in virtual screening and library design.
Furthermore, in-silico studies on other azepine derivatives have demonstrated their potential in targeting various biological systems, including microbial proteins and cancer-related pathways. nih.gov These studies often employ molecular docking to predict the binding modes and affinities of the compounds within the active sites of target proteins. The insights gained from such computational analyses of related scaffolds can inform the design and screening of libraries based on this compound.
Coordination Chemistry and Ligand Applications of Azepane Derivatives
Design Principles for Azepane-Based Ligands in Transition Metal Complexes
The design of effective ligands for transition metal complexes is a cornerstone of modern inorganic and organometallic chemistry, influencing the stability, reactivity, and catalytic activity of the resulting complex. repec.orgjuniperpublishers.com For azepane-based ligands like 1-(2-Chloro-4-nitrophenyl)azepane, several key principles govern their design and function.
The primary factors in ligand design are the steric and electronic effects imparted by the ligand's structure. The azepane ring itself is a saturated N-heterocyclic amine, which can be conformationally flexible. The substituents on the phenyl ring of this compound play a crucial role. The electron-withdrawing nature of the nitro (-NO₂) group and the chloro (-Cl) group significantly influences the electron density on the azepane nitrogen atom. This electronic modification affects the nitrogen's ability to donate its lone pair of electrons to a metal center, thereby modulating the strength of the metal-ligand bond.
Furthermore, the position of these substituents is critical. In this compound, the chloro group is in the ortho position, which can introduce steric hindrance around the coordination site, potentially influencing the geometry of the metal complex and the accessibility of substrates to the catalytic center. nih.gov The design can also incorporate additional donor atoms to create multidentate ligands, which form more stable chelate rings with the metal ion. For instance, modifying the azepane or phenyl ring with hydroxyl, carboxyl, or other coordinating groups can transform a simple monodentate ligand into a bidentate or polydentate chelating agent. rsc.orgnih.gov
Key Design Considerations for Azepane-Based Ligands:
| Design Principle | Description | Relevance to this compound |
|---|---|---|
| Electronic Tuning | Modifying the electron-donating or -withdrawing nature of the ligand. | The -NO₂ and -Cl groups are strongly electron-withdrawing, reducing the basicity of the azepane nitrogen and affecting metal-ligand bond strength. |
| Steric Control | Adjusting the size and bulk of the ligand to control the coordination environment. | The ortho-chloro substituent provides steric bulk near the metal center, which can influence catalytic selectivity. |
| Chelation | Incorporating multiple donor atoms to form stable ring structures with the metal. | While the base compound is monodentate, derivatives could be designed for multidentate coordination. |
| Scaffold Rigidity | Balancing the flexibility of the azepane ring with the rigidity of the phenyl group. | The seven-membered azepane ring offers conformational flexibility, while the phenyl group provides a rigid anchor. |
Coordination Modes of Azepane to Various Transition Metals
Azepane derivatives can coordinate to transition metals in several ways, primarily dictated by the nature of the metal, its oxidation state, and the ligand's specific structure. researchgate.net In its simplest form, the azepane nitrogen acts as a Lewis base, donating its lone pair of electrons to form a coordinate bond with a metal center. This results in a monodentate coordination mode.
For a ligand such as this compound, the primary coordination site is the nitrogen atom of the azepane ring. However, the broader family of azepine-based ligands can exhibit more complex coordination behaviors. Depending on the electron count and the metal's nature, azepine ligands can bind through various hapticities, including η¹, η², η⁴, η⁶, or η⁷ coordination modes. researchgate.net
Derivatization of the azepane scaffold can lead to multidentate ligands. For example, potassium azepane-1-carbodithioate has been shown to act as both a monodentate and a bidentate ligand, coordinating with metals like Co(III), Cu(II), and Zn(II) through its sulfur atoms to form stable complexes. rsc.org In such cases, the ligand can form a chelate ring, enhancing the stability of the resulting metal complex. The specific coordination number and geometry of the complex are influenced by the interplay between the metal's preferences and the ligand's steric and electronic profile. juniperpublishers.com
Catalytic Applications of Metal-Azepane Complexes in Organic Transformations
Transition metal complexes are pivotal catalysts for a vast array of organic transformations due to their efficiency and selectivity. purkh.com Complexes featuring N-heterocyclic ligands, including azepane derivatives, are utilized in numerous catalytic processes. nih.govpsu.edu The use of transition metal complexes as catalysts can enable important organic reactions to occur in a single step under sustainable conditions. nih.gov
While specific catalytic applications for complexes of this compound are not extensively documented, the structural features of the compound suggest potential utility in several areas. The electron-withdrawing substituents on the phenyl ring can modulate the electronic properties of the metal center, which is a key factor in tuning catalytic activity. researchgate.net
Metal complexes involving azepane and similar cyclic amines have been explored in various catalytic reactions:
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings often rely on N-heterocyclic ligands to stabilize the metal center and facilitate the catalytic cycle. purkh.com
Hydrogenation: Rhodium and ruthenium complexes with amine-based ligands are effective for the hydrogenation of ketones, alkenes, and imines. psu.edu
Oxidation: Metal complexes can catalyze the selective oxidation of hydrocarbons and alcohols. nih.gov
Polymerization: Late transition metal complexes with ligands like 2-imino-1,10-phenanthrolyl have shown significant promise in olefin polymerization. nih.gov
The design of the ligand is critical for achieving high efficiency and selectivity. For instance, in gold-catalyzed dehydrogenative aromatization, cyclic amines such as azepane can be used to synthesize m-phenylenediamine (B132917) derivatives. acs.org The steric and electronic properties of ligands like this compound could be harnessed to influence the outcome of such catalytic transformations.
Examples of Organic Transformations Catalyzed by Metal-Amine Complexes:
| Reaction Type | Metal Catalyst (Example) | Ligand Type | Role of Ligand |
|---|---|---|---|
| Heck Coupling | Palladium (Pd) | N-Heterocycles | Stabilizes Pd(0) and Pd(II) intermediates. purkh.com |
| Transfer Hydrogenation | Rhodium (Rh) | Amine-based | Participates in the hydrogen transfer mechanism. psu.edu |
| Oxidation of Alcohols | Ruthenium (Ru) | Amine/Diamine | Modulates redox potential and selectivity. nih.gov |
| Olefin Polymerization | Iron (Fe), Cobalt (Co) | Iminopyridyl | Controls polymer chain growth and structure. nih.gov |
Role in Advanced Materials Research and Polymer Development
Azepane derivatives are valuable building blocks not only in medicinal chemistry but also in materials science. nih.gov Their incorporation into larger molecular architectures can impart specific physical and chemical properties. The functional groups on this compound make it a candidate for integration into polymers and other advanced materials.
The nitro group, for example, is a versatile functional group that can be reduced to an amine. This resulting amino group can then serve as a reactive site for polymerization, such as in the formation of polyamides or polyimides. The chloro-substituent can also be a site for further functionalization or cross-linking reactions.
The synthesis of functionalized azepines is an area of active research, with applications in developing new materials. nih.govnih.gov The unique structural and pharmacological properties of azepane-containing heterocycles make them attractive for creating novel materials with potential biological applications. researchgate.net Furthermore, the coordination of azepane derivatives to metal centers can be used to create metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis, leveraging both the structural role of the ligand and the functional properties of the metal center. nih.gov
Future Perspectives and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Methods for Azepane Derivatives
The synthesis of stereochemically pure azepane derivatives remains a significant challenge due to the conformational flexibility of the seven-membered ring. rsc.org The development of novel stereoselective synthetic methods is crucial for accessing specific enantiomers and diastereomers, which often exhibit distinct biological activities.
Recent advancements have focused on various strategies to achieve stereocontrol. One promising approach is the piperidine (B6355638) ring expansion, which has been shown to produce diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.orgrsc.org The stereochemistry of the products can be confirmed using techniques like X-ray crystallographic analysis. rsc.orgrsc.org Furthermore, osmium-catalyzed tethered aminohydroxylation has emerged as a viable method for the stereoselective synthesis of highly functionalized azepane iminosugars. nih.gov This technique allows for the formation of a new C-N bond with complete regio- and stereocontrol. nih.gov
Researchers are also exploring catalytic asymmetric reactions to construct the azepane scaffold. For instance, a cooperative Cu/Ir-catalyzed asymmetric formal 1,3-dipolar (3 + 4) cycloaddition of azomethine ylides has been developed for the synthesis of enantioenriched azepino[3,4,5-cd]indoles. nih.gov This method provides access to a tricyclic indole (B1671886) scaffold containing a challenging seven-membered N-heterocycle with high stereocontrol. nih.gov
The table below summarizes some of the key stereoselective methods being investigated:
| Method | Key Features | Reference |
| Piperidine Ring Expansion | Exclusive stereoselectivity and regioselectivity; high yields. | rsc.orgrsc.org |
| Osmium-Catalyzed Tethered Aminohydroxylation | Complete regio- and stereocontrol in C-N bond formation. | nih.gov |
| Catalytic Asymmetric (3+4) Cycloaddition | Construction of enantioenriched fused azepine systems. | nih.gov |
| Rearrangement of Oxime Esters | Stereoselective synthesis of bridged azepine derivatives. | acs.org |
Future work in this area will likely focus on expanding the substrate scope of these methods, developing new catalytic systems with higher efficiency and selectivity, and applying these strategies to the synthesis of complex, biologically active azepane-containing molecules.
Exploration of Unconventional Reaction Pathways for Azepane Ring System Construction
Beyond traditional cyclization strategies, researchers are investigating unconventional reaction pathways to construct the azepane ring system. These novel methods often provide access to unique molecular architectures that are difficult to obtain through conventional means.
One such unconventional approach involves skeletal rearrangement. For example, the skeletal rearrangement of oxazoles has been shown to produce azepine and pyrrole (B145914) derivatives through dynamic 8π electrocyclizations. acs.org Another innovative method is the catalyst-free ring expansion of tetrahydroisoquinolines with o-alkynylarylaldehydes, which utilizes air as a "green" oxidant to construct the dibenzo[b,d]azepine skeleton. rsc.orgrsc.org This reaction proceeds through a domino sequence involving the formation of an N,O-acetal intermediate, followed by deprotonation and electrocyclic ring closure. rsc.org
The photolysis of diazoalkanes under visible light is also being explored to unlock novel reaction pathways. nih.gov This approach can generate singlet carbene intermediates that can participate in cascade reactions to form complex heterocyclic systems. nih.gov Additionally, a silver(I)-catalyzed intramolecular cyclization and oxazole (B20620) ring-opening reaction has been developed for the synthesis of isoquinolones, demonstrating the potential of metal-catalyzed ring-opening/closing cascades. acs.org
A three-component catalytic amino etherification of alkenes represents another promising strategy. acs.orgacs.org This method allows for the one-step synthesis of amino ethers, including those with an azepane ring, from simple starting materials. acs.org Mechanistic studies suggest the involvement of radical intermediates in this transformation. acs.orgacs.org
These unconventional pathways offer exciting opportunities for the discovery of new azepane derivatives with novel properties and potential applications.
Integration of Advanced Computational Tools for Predictive Chemical Research
Advanced computational tools are becoming increasingly integral to chemical research, enabling the prediction of molecular properties, reaction outcomes, and biological activities. In the context of azepane chemistry, these tools can accelerate the discovery and development of new compounds.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are being used to build predictive models for the biological activity of azepine derivatives. nih.gov These models can identify key structural features that influence activity and guide the design of more potent compounds. nih.gov The reliability of these models is assessed through rigorous validation techniques, including external validation with a test set of molecules. nih.gov
Molecular modeling is also employed to investigate reaction mechanisms and stereoselectivity. rsc.orgrsc.org For instance, semiempirical molecular orbital calculations have been used to understand the regiochemistry and stereochemistry of the piperidine ring expansion process. rsc.orgrsc.org
Furthermore, computational modeling is being applied to predict drug metabolism and response. researchgate.netnih.gov By simulating the interaction of drug candidates with metabolic enzymes and cellular pathways, researchers can identify potential liabilities early in the drug discovery process. researchgate.netnih.gov This approach can help to optimize dosing strategies and improve the chances of clinical success. nih.gov The rapid advancements in computational methods, including machine learning algorithms, are expected to further enhance their predictive power and impact on azepane research. researchgate.net
Sustainable Synthesis Approaches for Azepane Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. nih.gov The goal is to develop environmentally friendly processes that minimize waste, reduce energy consumption, and utilize renewable resources. nih.govijpsjournal.com
For the synthesis of azepane compounds, several sustainable approaches are being explored. One key area of focus is the use of greener solvents. nih.gov For example, cyclopentyl methyl ether (CPME) has been identified as an environmentally benign solvent for the synthesis of strained nitrogen heterocycles. nih.gov The use of water as a solvent is also being investigated, as it is non-toxic and readily available. nih.gov
Catalyst-free reactions represent another important green chemistry strategy. rsc.orgrsc.org The development of a catalyst-free ring expansion reaction for the synthesis of dibenzo[b,d]azepines, using air as the oxidant, is a significant step towards more sustainable chemical production. rsc.orgrsc.org
Other green techniques being applied to the synthesis of nitrogen heterocycles include:
Microwave irradiation: This can enhance reaction rates and yields while reducing energy consumption. ijpsjournal.com
Flow chemistry: The use of microfluidic reactors can improve safety, control, and scalability of chemical reactions. nih.gov
Biocatalysis: Enzymes can offer high selectivity under mild reaction conditions. ijpsjournal.com
The development of sustainable synthetic methods is not only environmentally responsible but can also lead to more efficient and cost-effective processes for producing valuable azepane compounds. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 1-(2-Chloro-4-nitrophenyl)azepane, and how can reaction efficiency be improved?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution, where the chloro and nitro groups on the benzene ring act as directing groups. Ultrasound-assisted synthesis (e.g., 20–40 kHz, 50°C, in DMF) significantly accelerates reaction rates and improves yields by enhancing mass transfer and reducing side reactions . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Reaction progress should be monitored via TLC and confirmed by / NMR spectroscopy .
Q. How can the structural identity of this compound be confirmed?
Methodological Answer: X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and OLEX2 (for visualization and analysis) are widely used for small-molecule crystallography . If single crystals are unavailable, high-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, HSQC) can corroborate the molecular formula and connectivity. For example, NMR peaks in the 120–150 ppm range typically indicate aromatic carbons adjacent to electron-withdrawing groups (e.g., nitro) .
Q. What physicochemical properties are critical for handling this compound in experimental workflows?
Methodological Answer: Key properties include:
- LogP (3.56): Indicates moderate hydrophobicity, suggesting solubility in polar aprotic solvents (e.g., DMSO, DMF) .
- Polar Surface Area (49.06 Ų): Highlights potential hydrogen-bonding sites, relevant for interactions in biological assays .
- Thermal stability: Perform differential scanning calorimetry (DSC) to determine decomposition temperatures. Store the compound in anhydrous conditions at –20°C to prevent nitro-group degradation.
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins. For example, the nitro group may engage in π-π stacking with DNA bases, while the azepane ring could occupy hydrophobic binding pockets. Use semi-empirical methods (e.g., AM1) to optimize the ligand geometry before docking. Validate predictions with in vitro assays (e.g., DNA-binding via UV-Vis titration or fluorescence quenching) .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
Methodological Answer: Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic effects or impurities. Strategies include:
- Variable-temperature NMR: To distinguish between conformational exchange and impurities.
- DFT calculations: Simulate NMR chemical shifts (GIAO method) and compare with experimental data.
- HPLC-MS: Detect trace impurities (<0.1%) that might skew spectral interpretations .
Q. How does the electronic nature of substituents influence the reactivity of this compound in further derivatization?
Methodological Answer: The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the meta position relative to itself. The chloro group, being ortho/para-directing but deactivating, further modulates reactivity. For example, catalytic hydrogenation (H, Pd/C) selectively reduces the nitro group to an amine, enabling subsequent coupling reactions (e.g., amidation). Monitor regioselectivity using computational tools like Fukui indices .
Q. What advanced techniques characterize intermolecular interactions in solid-state forms of the compound?
Methodological Answer:
- Hirshfeld surface analysis: Quantifies close contacts (e.g., C–H···O, N–H···Cl) in crystal packing .
- Powder X-ray diffraction (PXRD): Differentiates polymorphs and assesses crystallinity.
- Solid-state NMR: Probes hydrogen bonding and molecular mobility in amorphous phases .
Methodological Best Practices
- Synthesis Optimization: Use design of experiments (DoE) to evaluate solvent, temperature, and catalyst effects.
- Data Validation: Cross-reference computational predictions (e.g., docking scores, NMR shifts) with experimental results to minimize errors .
- Safety: Nitro-containing compounds may be explosive under high heat; conduct thermal analysis before scaling up reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
